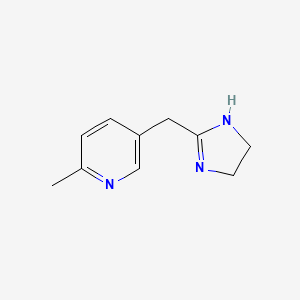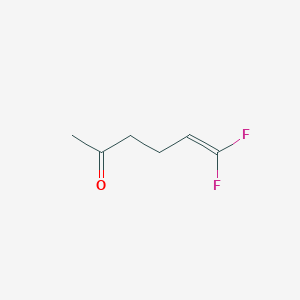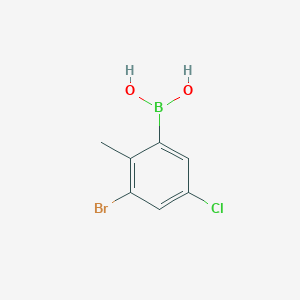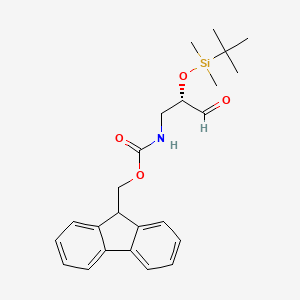
(S)-(9H-Fluoren-9-yl)methyl (2-((tert-butyldimethylsilyl)oxy)-3-oxopropyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-(9H-Fluoren-9-yl)methyl (2-((tert-butyldimethylsilyl)oxy)-3-oxopropyl)carbamate is a complex organic compound that features a fluorenylmethyl group, a tert-butyldimethylsilyl-protected hydroxyl group, and a carbamate functional group. This compound is often used in organic synthesis, particularly in the protection of functional groups and as an intermediate in the synthesis of more complex molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-(9H-Fluoren-9-yl)methyl (2-((tert-butyldimethylsilyl)oxy)-3-oxopropyl)carbamate typically involves multiple steps:
Protection of Hydroxyl Group: The hydroxyl group is protected using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole and a solvent like dimethylformamide (DMF).
Formation of Carbamate: The carbamate group is introduced by reacting the protected hydroxyl compound with an appropriate isocyanate or carbamoyl chloride under mild conditions.
Industrial Production Methods
the general principles of organic synthesis, such as the use of flow microreactors for efficient and sustainable synthesis, can be applied .
Analyse Des Réactions Chimiques
Types of Reactions
(S)-(9H-Fluoren-9-yl)methyl (2-((tert-butyldimethylsilyl)oxy)-3-oxopropyl)carbamate undergoes various types of chemical reactions:
Oxidation: The compound can be oxidized using reagents like KMnO₄ or OsO₄.
Reduction: Reduction can be achieved using agents such as LiAlH₄ or NaBH₄.
Substitution: Nucleophilic substitution reactions can occur, especially at the carbamate group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: KMnO₄ in aqueous solution, OsO₄ in the presence of a co-oxidant.
Reduction: LiAlH₄ in dry ether, NaBH₄ in methanol.
Substitution: Alkyl halides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids or ketones, while reduction can produce alcohols or amines .
Applications De Recherche Scientifique
(S)-(9H-Fluoren-9-yl)methyl (2-((tert-butyldimethylsilyl)oxy)-3-oxopropyl)carbamate has several applications in scientific research:
Mécanisme D'action
The mechanism of action of (S)-(9H-Fluoren-9-yl)methyl (2-((tert-butyldimethylsilyl)oxy)-3-oxopropyl)carbamate involves the protection of functional groups through the formation of stable silyl ethers and carbamates. The tert-butyldimethylsilyl group provides steric hindrance, preventing unwanted reactions at the protected site . The carbamate group can be selectively deprotected under mild conditions, allowing for the controlled release of the functional group .
Comparaison Avec Des Composés Similaires
Similar Compounds
tert-Butyldimethylsilyl (S)-(+)-glycidyl ether: Used in similar applications for protecting hydroxyl groups.
tert-Butyldimethylsilyl chloride: Commonly used silylating agent for protecting alcohols.
tert-Butyldimethylsilyl (S)-(-)-glycidyl ether: Another glycidol derivative with similar protective properties.
Uniqueness
(S)-(9H-Fluoren-9-yl)methyl (2-((tert-butyldimethylsilyl)oxy)-3-oxopropyl)carbamate is unique due to its combination of a fluorenylmethyl group and a tert-butyldimethylsilyl-protected hydroxyl group, which provides enhanced stability and selectivity in synthetic applications .
Propriétés
Formule moléculaire |
C24H31NO4Si |
|---|---|
Poids moléculaire |
425.6 g/mol |
Nom IUPAC |
9H-fluoren-9-ylmethyl N-[(2S)-2-[tert-butyl(dimethyl)silyl]oxy-3-oxopropyl]carbamate |
InChI |
InChI=1S/C24H31NO4Si/c1-24(2,3)30(4,5)29-17(15-26)14-25-23(27)28-16-22-20-12-8-6-10-18(20)19-11-7-9-13-21(19)22/h6-13,15,17,22H,14,16H2,1-5H3,(H,25,27)/t17-/m0/s1 |
Clé InChI |
VZQTUFLGHUQLHT-KRWDZBQOSA-N |
SMILES isomérique |
CC(C)(C)[Si](C)(C)O[C@@H](CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C=O |
SMILES canonique |
CC(C)(C)[Si](C)(C)OC(CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(4'-Tert-butyl[1,1'-biphenyl]-4-yl)methanol](/img/structure/B12827489.png)

![N-Ethyl-4-(pyrrolo[1,2-a]quinoxalin-4-yl)aniline](/img/structure/B12827498.png)
![(S)-8-Ethyl-4-methyl-2-phenyl-3,4,7,8-tetrahydro-5H-imidazo[2,1-i]purin-5-one hydrochloride](/img/structure/B12827503.png)


![3-[(2R)-2,3-dihydroxypropyl]-6-fluoro-5-(2-fluoro-4-iodoanilino)-8-methylpyrido[2,3-d]pyrimidine-4,7-dione](/img/structure/B12827515.png)
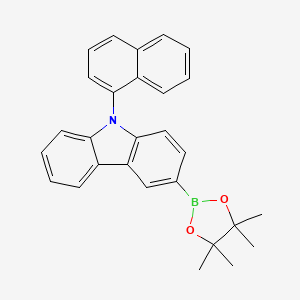

![1-ethyl-N-methyl-5-nitro-1H-benzo[d]imidazol-2-amine](/img/structure/B12827525.png)
